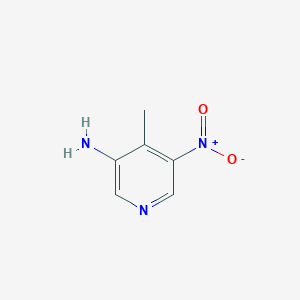

3-Amino-4-methyl-5-nitropyridine

Description

Properties

IUPAC Name |

4-methyl-5-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKPHHCBKIOJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300046 | |

| Record name | 3-Pyridinamine, 4-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352395-14-2 | |

| Record name | 3-Pyridinamine, 4-methyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352395-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinamine, 4-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Novel Catalytic Amination of 4-Picoline-3-boric Acid

A more recent and efficient method involves the direct amination of 4-picoline-3-boric acid using inorganic ammonia sources and metal oxide catalysts under mild conditions at room temperature. This method offers shorter reaction times, higher yields, and environmentally benign conditions suitable for industrial production.

4-picoline-3-boric acid + ammonia source + metal oxide catalyst → 3-amino-4-methylpyridine

| Entry | Ammonia Source | Catalyst | Solvent(s) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Ammonium sulfate | Cupric oxide | Acetonitrile + H₂O | 4 | 85 | Room temperature, TLC monitored |

| 2 | Ammonium chloride | Zinc oxide | Ethanol + H₂O | 6 | 84 | Room temperature |

| 3 | Volatile salt (e.g., NH₄Cl) | Red copper oxide | Water | 4 | 86 | Room temperature |

| 4 | Ammonium acetate | Cobalt oxide | Methanol + H₂O | 4 | 88 | Highest yield, mild conditions |

This method utilizes readily available reagents, avoids harsh nitration steps, and achieves yields up to 88%. The reaction proceeds efficiently at ambient temperature with simple workup involving filtration and recrystallization from ethyl acetate.

Three-Component Ring Transformation Approach

Another innovative approach reported involves a three-component ring transformation of 3,5-dinitro-2-pyridone with aldehydes and ammonium acetate to synthesize 3-alkylated/arylated 5-nitropyridines. Although this method is more general for 3-substituted nitropyridines, it demonstrates the practical use of ammonium acetate as a nitrogen source and mild conditions, which could be adapted for 3-amino-4-methyl-5-nitropyridine synthesis.

Selective Amination via Oxidative Conditions

Selective amination of 3-nitropyridines under oxidative conditions using ammonia-saturated DMSO/water and potassium permanganate has been developed. This method yields amino-substituted nitropyridines with high regioselectivity at room temperature. While this approach is more general for 3-nitropyridines, it highlights the potential for mild, selective amination reactions applicable to this compound derivatives.

| Method Type | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Diazotization-Hydrolysis-Nitration | 2-Amino-4-picoline | Diazotization, nitration, Pd/C hydrogenation | Low | Established chemistry | Long route, low yield, pollution |

| Nitration-Reduction | 4-Picoline | N₂O₅ or HNO₃/H₂SO₄ nitration, Pd/C reduction | Moderate | Direct route | Harsh conditions, expensive reagents |

| Cyclization from Methyl Acetoacetate | Methyl acetoacetate, malononitrile | Cyclization, chlorination, Hoffmann degradation | Low | Avoids nitration | Multi-step, low yield |

| Catalytic Amination of 4-Picoline-3-boric Acid | 4-Picoline-3-boric acid | Ammonia source, metal oxide catalyst, mild solvents | 84-88 | High yield, mild conditions, industrially viable | Requires boric acid derivative |

| Three-Component Ring Transformation | 3,5-Dinitro-2-pyridone, aldehyde | Ammonium acetate, heating | Variable | Versatile, mild conditions | Not specific for this compound |

| Oxidative Amination | 3-Nitropyridine | Ammonia-saturated DMSO/water, KMnO₄ | Moderate | High regioselectivity | Limited scope |

The preparation of this compound has evolved from traditional multi-step nitration and reduction methods to more efficient and environmentally friendly catalytic amination processes. The catalytic amination of 4-picoline-3-boric acid using inorganic ammonia sources and metal oxide catalysts under mild conditions currently represents the most promising approach for industrial-scale synthesis, offering high yields (up to 88%), mild reaction conditions, and reduced environmental impact. Alternative methods like three-component ring transformations and oxidative amination provide useful insights but are less specific or less optimized for this particular compound.

- Patent CN104356057A: Preparation of 3-amino-4-methylpyridine via catalytic amination of 4-picoline-3-boric acid.

- PMC Article on synthesis of 3-amino-4-arylpyridin-2(1H)-ones.

- Journal of Organic Chemistry, 2015: Three-component ring transformation for 3-alkylated/arylated 5-nitropyridines.

- NTNU Open PDF: Selective amination of 3-nitropyridines under mild oxidative conditions.

Chemical Reactions Analysis

Nitration

Nitration of 3-amino-4-methylpyridine can be performed using reagents such as nitrogen pentoxide (N2O5) in the presence of sulfur dioxide (SO2). This reaction typically yields 3-nitropyridine, with reported yields around 77%. The reaction proceeds through the formation of an N-nitropyridinium ion, which subsequently undergoes nucleophilic attack by hydrogen sulfite ions, leading to the migration of the nitro group via a sigmatropic shift.

Cyclization

Cyclization reactions involving 3-amino-4-methylpyridine can produce complex heterocyclic compounds. For instance, when treated with trifluoroacetic anhydride (TFAA), it can yield 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. This reaction showcases the compound's ability to participate in electrophilic cyclization, forming stable azaindole structures. The yields from such reactions can reach up to 82%, indicating a favorable reaction pathway under optimized conditions.

Amination

The amination of 3-nitropyridine using ammonia and potassium permanganate (KMnO4) leads to the formation of various amino-substituted pyridines, including 2-amino-5-nitropyridine. This reaction typically occurs under mild conditions and can produce a mixture of products with varying yields, such as:

-

2-amino-5-nitropyridine: 66% yield

-

2-amino-3-nitropyridine: lower yield

-

4-amino-3-nitropyridine: also lower yield

The reaction mechanism involves nucleophilic addition followed by oxidation steps, where the relative amounts of products depend on the kinetics of these processes.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Anti-HIV Drugs

One of the primary applications of 3-amino-4-methyl-5-nitropyridine is its use as an intermediate in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. The compound can be synthesized from 3-halogenated-4-methylpyridine through a reaction with ammonia, yielding high purity and yield, which is crucial for industrial production . This method not only simplifies the synthesis process but also enhances the overall efficiency and cost-effectiveness of producing nevirapine.

1.2 Other Pharmaceutical Compounds

Beyond nevirapine, this compound serves as a precursor for various other pharmaceutical agents. Its derivatives have been explored for potential applications in treating different diseases due to their biological activity. For instance, research indicates that modifications to the pyridine structure can lead to compounds with enhanced therapeutic properties .

Synthesis Methodologies

2.1 Reaction Conditions

The synthesis of this compound typically involves mild reaction conditions that promote high yields. For example, reactions can be carried out at temperatures ranging from room temperature to 200 °C, utilizing solvents such as water or organic solvents like methanol and toluene . The use of catalysts such as copper sulfate has been reported to further improve yields.

2.2 Biotransformation Studies

Recent studies have investigated the microbial transformation of this compound using fungi such as Cunninghamella elegans. This biotransformation has led to the identification of several metabolites that exhibit potential pharmacological activities, showcasing the compound's versatility in drug development .

Case Studies

3.1 Nevirapine Synthesis Case Study

A detailed case study on the synthesis of nevirapine highlights the effectiveness of using this compound as an intermediate. The study reports a reaction scheme that achieves over 90% yield under optimized conditions, demonstrating its practicality for large-scale pharmaceutical production .

3.2 Microbial Transformation Case Study

In another case study focusing on microbial transformation, researchers examined how Cunninghamella elegans metabolizes this compound. The transformation yielded several products with varying biological activities, indicating potential pathways for developing new therapeutics .

Data Table: Summary of Key Applications

| Application Area | Compound Involved | Notes |

|---|---|---|

| Anti-HIV Drug Synthesis | Nevirapine | High yield synthesis method established |

| Biotransformation | Metabolites from Cunninghamella elegans | Potential new therapeutics identified |

| Drug Development | Various derivatives | Modifications enhance therapeutic properties |

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-5-nitropyridine involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and nucleic acids .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Structural and Electronic Differences

- Substituent Position: The position of amino, nitro, and methyl groups significantly alters reactivity. For example, 2-Chloro-5-nitropyridin-4-amine () exhibits strong hydrogen bonding (N–H···Cl, N–H···N) due to its -Cl and -NH₂ groups, which stabilize its crystal lattice . In contrast, this compound lacks a halogen but may form weaker hydrogen bonds (e.g., N–H···O) due to the nitro group.

Physical Properties

- Melting Points: 2-Amino-3,5-dinitropyridine has a higher melting point (192°C) due to increased nitro groups, which enhance intermolecular forces . The methyl group in this compound likely lowers its melting point compared to this dinitro analog.

- Solubility: Methyl and amino groups may improve solubility in polar solvents compared to halogenated analogs like 2-Chloro-5-nitropyridin-4-amine .

Q & A

Basic: What are the optimal synthetic routes for 3-Amino-4-methyl-5-nitropyridine, and how can regioselectivity challenges be addressed?

Methodological Answer:

Synthesis typically involves nitration and amination steps. For example:

- Nitration of 4-methylpyridine derivatives using mixed acids (H₂SO₄/HNO₃) at 0–5°C to favor nitro group introduction at the 5-position .

- Amination via Buchwald-Hartwig coupling or catalytic hydrogenation (H₂/Pd-C) to install the amino group at the 3-position, requiring careful control of reducing conditions to avoid over-reduction of the nitro group .

- Regioselectivity challenges arise due to competing electrophilic substitution patterns. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., methyl at 4-position) guide nitro/amino placement .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .

- Spectroscopy :

- XRD : Resolve crystal packing and hydrogen-bonding networks, critical for understanding stability .

Basic: What are the recommended storage conditions and stability considerations for this compound?

Methodological Answer:

- Storage : In amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation of the amino group and photodegradation of the nitro moiety .

- Stability :

- Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis.

- Avoid prolonged exposure to light or moisture, which can hydrolyze the nitro group to hydroxylamine derivatives .

Advanced: How can computational methods optimize the synthesis and predict reactivity?

Methodological Answer:

- DFT Calculations : Model transition states for nitration/amination to identify kinetic vs. thermodynamic pathways .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., N–H···O hydrogen bonds) to predict crystal packing and solubility .

- MD Simulations : Assess stability in solvent systems (e.g., DMSO vs. ethanol) to guide reaction solvent selection .

Advanced: What strategies mitigate side reactions during functionalization (e.g., reduction of nitro groups)?

Methodological Answer:

- Selective Reduction : Use SnCl₂/HCl in ethanol at 0°C to reduce nitro to amine while preserving methyl and amino groups .

- Protection/Deprotection : Temporarily protect the amino group with Boc anhydride during nitration to prevent undesired side products .

- In Situ Monitoring : Raman spectroscopy tracks nitro group conversion in real time, enabling precise reaction quenching .

Advanced: How is this compound applied in medicinal chemistry or materials science?

Methodological Answer:

- Medicinal Chemistry :

- Materials Science :

Advanced: What analytical challenges arise when distinguishing positional isomers (e.g., 3-amino vs. 4-amino derivatives)?

Methodological Answer:

- Tandem MS/MS : Fragmentation patterns differentiate isomers (e.g., loss of NO₂ vs. NH₂ groups) .

- 2D NMR (COSY/NOESY) : Correlate coupling constants to confirm substitution positions (e.g., J = 8 Hz for para vs. meta protons) .

- XPS : Nitrogen 1s binding energies distinguish nitro (–NO₂, ~406 eV) from amine (–NH₂, ~399 eV) environments .

Advanced: How can researchers address discrepancies in reported physicochemical data (e.g., melting points)?

Methodological Answer:

- Recrystallization Solvent Screening : Test solvents (e.g., ethanol vs. ethyl acetate) to isolate polymorphs and validate melting points .

- DSC/TGA : Differential scanning calorimetry identifies phase transitions, while thermogravimetry detects decomposition events .

- Collaborative Cross-Validation : Compare data with NIST-standardized methods or replicate studies in independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.